4-Benzoyl-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
CAS No.: 1326811-69-1
Cat. No.: VC11712405
Molecular Formula: C20H27NO4
Molecular Weight: 345.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326811-69-1 |
|---|---|
| Molecular Formula | C20H27NO4 |
| Molecular Weight | 345.4 g/mol |
| IUPAC Name | 4-benzoyl-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
| Standard InChI | InChI=1S/C20H27NO4/c1-19(2,3)15-9-11-20(12-10-15)21(16(13-25-20)18(23)24)17(22)14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3,(H,23,24) |
| Standard InChI Key | BSBTUTHAOOGDFR-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3 |
| Canonical SMILES | CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3 |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture
The compound’s spirocyclic framework consists of a 1-oxa-4-azaspiro[4.5]decane core, where oxygen and nitrogen atoms occupy positions within two fused rings. The spiro center at carbon-4 connects a five-membered oxazolidine ring (1-oxa-4-azaspiro) to a six-membered cyclohexane ring. Key substituents include:
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A benzoyl group () at position 4, introducing aromaticity and electron-withdrawing characteristics.
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A tert-butyl group () at position 8, contributing steric bulk and enhancing metabolic stability.
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A carboxylic acid () at position 3, enabling hydrogen bonding and salt formation.
The interplay of these groups confers distinct physicochemical properties, including solubility, reactivity, and potential bioactivity.
Table 1: Molecular Properties of 4-Benzoyl-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic Acid
| Property | Value |
|---|---|
| CAS No. | 1326811-69-1 |
| Molecular Formula | |
| Molecular Weight | 345.4 g/mol |
| IUPAC Name | 4-benzoyl-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
| SMILES | CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3 |
| InChI Key | BSBTUTHAOOGDFR-UHFFFAOYSA-N |
Synthesis and Manufacturing
Multi-Step Synthetic Pathways
The synthesis of 4-Benzoyl-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves sequential reactions to assemble the spirocyclic core and introduce substituents. While specific protocols are proprietary, general steps may include:
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Cyclization: Formation of the 1-oxa-4-azaspiro[4.5]decane skeleton via intramolecular nucleophilic substitution or ring-closing metathesis.
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Benzoylation: Introduction of the benzoyl group through Friedel-Crafts acylation or amide coupling.
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tert-Butyl Incorporation: Alkylation using tert-butyl bromide or analogous reagents.
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Carboxylic Acid Functionalization: Oxidation of a primary alcohol or hydrolysis of a nitrile group.
Key challenges include maintaining stereochemical integrity and minimizing side reactions during cyclization.
Optimization and Yield Considerations
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Catalysts: Lewis acids (e.g., ) may facilitate acylation steps.
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Solvents: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
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Purification: Chromatographic techniques (HPLC, column chromatography) isolate the target compound from byproducts.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR: Peaks corresponding to the tert-butyl group (), aromatic protons (), and carboxylic acid proton ().
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NMR: Signals for carbonyl carbons () and spirocyclic carbons ().
Infrared (FTIR) Spectroscopy
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Strong absorption bands at (C=O stretch of carboxylic acid and benzoyl groups) and (O-H stretch of carboxylic acid).
Mass Spectrometry
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Molecular ion peak at , consistent with the molecular weight. Fragmentation patterns confirm the loss of the tert-butyl group () and decarboxylation ().
Physicochemical Properties and Stability
Solubility and Partitioning
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Aqueous Solubility: Limited due to the hydrophobic tert-butyl and aromatic groups.
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LogP: Estimated at , indicating moderate lipophilicity.
Comparative Analysis with Structural Analogues
While 4-Benzoyl-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has unique attributes, comparisons with analogues highlight its distinctiveness:
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8-tert-Butyl-4-(2-methylbenzoyl) variant: The methyl group reduces electronic withdrawal compared to the benzoyl group, altering reactivity.
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4-(4-Bromobenzoyl) derivative: Bromine substitution enhances halogen bonding potential but increases molecular weight.
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